molecular formula C11H9N3 B12338280 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 18093-88-4

5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12338280
CAS No.: 18093-88-4
M. Wt: 183.21 g/mol
InChI Key: JWVDCXKWNYFVNS-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenylhydrazine. This reaction can be catalyzed by various catalysts such as alumina-silica-supported manganese dioxide in water, yielding the desired product in high yields . The reaction conditions are generally mild, often carried out at room temperature, making it an environmentally friendly process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure the scalability and sustainability of the industrial process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different functionalized pyrazoles.

    Substitution: The nitrile group can be substituted with various nucleophiles to form diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as amines, alcohols, and carboxylic acids. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or interact with cellular receptors to modulate signaling pathways . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific nitrile group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds and materials.

Properties

CAS No.

18093-88-4

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

5-methyl-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C11H9N3/c1-9-10(7-12)8-13-14(9)11-5-3-2-4-6-11/h2-6,8H,1H3

InChI Key

JWVDCXKWNYFVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C#N

Origin of Product

United States

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